Cas no 1369123-60-3 (4,4,4-Trifluoro-1-methoxybutan-2-amine)

4,4,4-Trifluoro-1-methoxybutan-2-amine 化学的及び物理的性質
名前と識別子
-
- AKOS018130581
- EN300-5188189
- 4,4,4-trifluoro-1-methoxybutan-2-amine
- 1369123-60-3
- 4,4,4-Trifluoro-1-methoxybutan-2-amine
-
- インチ: 1S/C5H10F3NO/c1-10-3-4(9)2-5(6,7)8/h4H,2-3,9H2,1H3
- InChIKey: LPSUNGQFRHSCIK-UHFFFAOYSA-N
- ほほえんだ: FC(CC(COC)N)(F)F
計算された属性
- せいみつぶんしりょう: 157.07144843g/mol
- どういたいしつりょう: 157.07144843g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 10
- 回転可能化学結合数: 3
- 複雑さ: 93.4
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 35.2Ų
4,4,4-Trifluoro-1-methoxybutan-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-5188189-2.5g |
4,4,4-trifluoro-1-methoxybutan-2-amine |
1369123-60-3 | 95.0% | 2.5g |
$2408.0 | 2025-03-15 | |
Enamine | EN300-5188189-1.0g |
4,4,4-trifluoro-1-methoxybutan-2-amine |
1369123-60-3 | 95.0% | 1.0g |
$1229.0 | 2025-03-15 | |
Enamine | EN300-5188189-0.1g |
4,4,4-trifluoro-1-methoxybutan-2-amine |
1369123-60-3 | 95.0% | 0.1g |
$1081.0 | 2025-03-15 | |
Enamine | EN300-5188189-0.05g |
4,4,4-trifluoro-1-methoxybutan-2-amine |
1369123-60-3 | 95.0% | 0.05g |
$1032.0 | 2025-03-15 | |
Enamine | EN300-5188189-5.0g |
4,4,4-trifluoro-1-methoxybutan-2-amine |
1369123-60-3 | 95.0% | 5.0g |
$3562.0 | 2025-03-15 | |
Enamine | EN300-5188189-10.0g |
4,4,4-trifluoro-1-methoxybutan-2-amine |
1369123-60-3 | 95.0% | 10.0g |
$5283.0 | 2025-03-15 | |
Enamine | EN300-5188189-0.25g |
4,4,4-trifluoro-1-methoxybutan-2-amine |
1369123-60-3 | 95.0% | 0.25g |
$1131.0 | 2025-03-15 | |
Enamine | EN300-5188189-0.5g |
4,4,4-trifluoro-1-methoxybutan-2-amine |
1369123-60-3 | 95.0% | 0.5g |
$1180.0 | 2025-03-15 |
4,4,4-Trifluoro-1-methoxybutan-2-amine 関連文献
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
4,4,4-Trifluoro-1-methoxybutan-2-amineに関する追加情報
Introduction to 4,4,4-Trifluoro-1-methoxybutan-2-amine (CAS No. 1369123-60-3)
4,4,4-Trifluoro-1-methoxybutan-2-amine, identified by the Chemical Abstracts Service Number (CAS No.) 1369123-60-3, is a fluorinated amine derivative that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to a class of molecules characterized by the presence of fluorine atoms, which are known to modulate the electronic properties and metabolic stability of organic molecules. The structural features of this compound, including its trifluoromethyl group and methoxy substituent, make it a versatile building block for synthesizing more complex molecules with potential biological activity.
The trifluoromethyl group (-CF₃) is a particularly important structural moiety in medicinal chemistry due to its ability to enhance lipophilicity, metabolic stability, and binding affinity. In contrast, the methoxy group (-OCH₃) can influence the molecule's solubility and interact with biological targets in specific ways. The combination of these two groups in 4,4,4-Trifluoro-1-methoxybutan-2-amine suggests that it may exhibit unique properties that are attractive for drug discovery efforts.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of fluorinated compounds with greater accuracy. Studies have shown that molecules containing trifluoromethyl groups often exhibit improved pharmacokinetic profiles compared to their non-fluorinated counterparts. This has led to increased interest in developing new fluorinated drugs that can leverage these advantages. The amine functional group in 4,4,4-Trifluoro-1-methoxybutan-2-amine also provides a reactive site for further derivatization, allowing chemists to explore a wide range of possible analogs.
In the context of drug discovery, 4,4,4-Trifluoro-1-methoxybutan-2-amine could serve as a key intermediate in the synthesis of novel therapeutic agents. Its structural framework is well-suited for modifications that target specific biological pathways. For instance, fluorinated amines have been explored as inhibitors of enzymes involved in cancer metabolism and inflammation. The unique electronic properties induced by the trifluoromethyl group may enhance interactions with these enzyme targets, leading to more potent and selective drugs.
Moreover, the methoxy group in this compound can participate in hydrogen bonding interactions with biological receptors, further fine-tuning the binding affinity and specificity. This dual functionality makes 4,4,4-Trifluoro-1-methoxybutan-2-amine a promising candidate for designing molecules with tailored pharmacological properties. Researchers are increasingly utilizing such building blocks to develop next-generation therapeutics that address unmet medical needs.
The synthesis of 4,4,4-Trifluoro-1-methoxybutan-2-amine typically involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Advanced synthetic techniques such as cross-coupling reactions and fluorination methods are often employed to introduce the desired functional groups efficiently. The growing demand for fluorinated compounds has spurred innovation in synthetic methodologies, making it easier to access complex molecules like this one.
From an industrial perspective, the production of 4,4,4-Trifluoro-1-methoxybutan-2-amine on an industrial scale presents both challenges and opportunities. While fluorinated compounds can offer significant therapeutic benefits, their synthesis often requires specialized equipment and reagents. However, advancements in process chemistry have made it possible to produce these compounds more cost-effectively and sustainably. This has opened up new avenues for pharmaceutical companies looking to incorporate fluorinated motifs into their drug candidates.
The role of CAS No. 1369123-60-3 as a reference point for this compound underscores the importance of standardized nomenclature in chemical research. The CAS registry number provides a unique identifier that ensures consistency across scientific literature and databases. This level of precision is crucial for researchers who need to verify the identity and purity of chemical substances used in their work.
In conclusion, 4 , 4 , 4 -Trifluoro - 1 - methoxybutan - 2 - amine (CAS No . 1369123 -60 -3 ) is a structurally interesting compound with potential applications in pharmaceutical research . Its unique combination of fluorine - containing functional groups makes it a valuable tool for designing novel bioactive molecules . As our understanding of fluorinated chemistry continues to evolve , so too will the ways in which this compound can be utilized .
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